molecular formula C8H10ClN3O2 B13857123 Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate

Cat. No.: B13857123
M. Wt: 215.64 g/mol
InChI Key: XRGPWIGHIQBRJX-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate typically involves the reaction of 6-chloro-3-(methylamino)pyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation and Reduction: Oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

    Hydrolysis: The primary product is 6-chloro-3-(methylamino)pyridazine-4-carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ester groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound shares a similar pyridazine core but differs in the substituents attached to the ring.

    6-chloro-3-(methylamino)pyridazine-4-carboxylic acid: The acid form of the compound, which can be converted to the ester through esterification.

Uniqueness

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate

InChI

InChI=1S/C8H10ClN3O2/c1-3-14-8(13)5-4-6(9)11-12-7(5)10-2/h4H,3H2,1-2H3,(H,10,12)

InChI Key

XRGPWIGHIQBRJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1NC)Cl

Origin of Product

United States

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